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Compound of Interest |

Compound Name: 5-Hydroxy-2-methoxybenzonitrile
CAS No.: 180526-90-3
Cat. No.: B2533712
. J

Executive Summary & Compound Profile

5-Hydroxy-2-methoxybenzonitrile (CAS: 180526-90-3) is a critical regioisomer used as an
intermediate in the synthesis of bioactive scaffolds, particularly in the development of
antipsychotics (e.g., substituted benzamides) and selective ether cleavage studies.[1][2] Its
structural integrity is defined by the coexistence of a nitrile electron-withdrawing group (EWG)
and two electron-donating groups (EDGs: hydroxyl and methoxy) on the benzene core,
creating a unique push-pull electronic environment observable via spectroscopy.[1]

Chemical Identity
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Property Detail
IUPAC Name 5-Hydroxy-2-methoxybenzonitrile
C
Molecular Formula H
NO
Molecular Weight 149.15 g/mol
Appearance Crystalline solid (Colorless to pale yellow)
Melting Point 114-116 °C [1]
TLCR 0.28 (Ethyl Acetate:Hexanes, 2:[1][2][3]3) [1]
Solubility Soluble in DMSO, Methanol, Chloroform; slightly

soluble in water.[1]

Synthesis & Validation Context

To understand the spectroscopic data, one must understand the origin of the sample.[1] This
compound is typically accessed via the selective demethylation of 2,5-dimethoxybenzonitrile or
the cyanation of 4-methoxyphenol derivatives.[1] The spectroscopic data below serves as the
primary validation method to confirm:

» Regioselectivity: Confirmation that the cleavage occurred at the C5-position (distal to CN)
rather than C2.

o Functional Group Integrity: Retention of the nitrile moiety during Lewis acid-mediated
demethylation.

Synthesis Validation Workflow
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Caption: Logical workflow for validating the selective synthesis of 5-Hydroxy-2-

methoxybenzonitrile from its dimethoxy precursor.

Spectroscopic Data Analysis[1][4][5][6][7]1[8]1[9]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is the definitive tool for distinguishing this isomer. The key diagnostic feature
is the splitting pattern of the aromatic protons and the presence of a single methoxy signal.

H NMR Data (400 MHz, CDCI
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Interpretation Logic:
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e Coupling Constants: The doublet at 6.84 ppm (H-3) shows a strong ortho coupling (

Hz) to H-4. H-6 appears as a meta-coupled singlet/doublet (often unresolved in the multiplet)
because it is isolated from H-4 by the substituted C-5.[1]

o Regiochemistry: If cleavage had occurred at C-2 (to yield 2-hydroxy-5-methoxybenzonitrile),
the chemical shifts would change significantly due to the hydrogen bonding between the C-2
OH and the C-1 CN, often shifting the OH signal downfield (>9 ppm).[1]

C NMR Data (Predicted/Representative)
 Nitrile Carbon (-CN): ~116-119 ppm.

¢ Oxygenated Carbons (C-O): ~150-155 ppm (C-2 and C-5).
e Aromatic CH: ~110-125 ppm.
e Methoxy Carbon (-OCH

): ~56.0 ppm.

B. Infrared (IR) Spectroscopy

IR analysis provides a rapid "fingerprint" confirmation of the functional group transformation
(formation of phenol) and stability (retention of nitrile).
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Wavenumber (cm

Vibration Mode Functional Group Notes

)

Broad band.[1]
3300 — 3500 O-H Stretch Phenol Indicates successful

demethylation.

Sharp, distinct peak.
2220 - 2240 C=N Stretch Nitrile [1] Diagnostic for

benzonitriles.

) Methyl C-H and

2840 - 3000 C-H Stretch Alkyl/Aromatic )

Aromatic C-H.

o "Breathing" modes of

1580 — 1610 C=C Stretch Aromatic Ring )

the benzene ring.

Strong bands for Ar-
1200 — 1280 C-O Stretch Ether/Phenol

O-C and Ar-OH.

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and provides fragmentation patterns

consistent with the structure.[4]

« lonization Method: EI (Electron Impact) or ESI (Electrospray lonization).

e Molecular lon (M

):m/z 149 (Consistent with C

H

NO

).

o Key Fragments (El):

o m/z 134 [M — CH
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]

: Loss of the methyl group from the methoxy ether.

o m/z 106 [M — CH

- CQ]
: Subsequent loss of carbon monoxide (typical for phenols/anisoles).

o m/z 79: Aromatic ring fragmentation.

Experimental Protocols

To ensure reproducibility, the following standardized protocols are recommended for acquiring
the spectroscopic data described above.

Protocol 1: H NMR Sample Preparation
e Mass: Weigh 5-10 mg of dry 5-Hydroxy-2-methoxybenzonitrile.

¢ Solvent: Dissolve in 0.6 mL of CDCI

(Chloroform-d) containing 0.03% TMS as an internal standard.

o Note: If solubility is poor, use DMSO-
, but expect the OH signal to shift downfield (9—10 ppm) and sharpen.[1]

e Acquisition: Run at 298 K with a minimum of 16 scans to resolve the aromatic coupling
constants.

Protocol 2: IR Spectroscopy (ATR Method)

o Preparation: No sample preparation required for Attenuated Total Reflectance (ATR).

o Application: Place a small amount of solid crystal directly onto the diamond crystal of the
ATR module.

e Measurement: Apply pressure and scan from 4000 to 600 cm
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(resolution 4 cm

)

» Baseline: Ensure background correction is performed before measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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